molecular formula C11H10FNO2S2 B10922701 5-Fluoro-N-(m-tolyl)thiophene-2-sulfonamide

5-Fluoro-N-(m-tolyl)thiophene-2-sulfonamide

Cat. No.: B10922701
M. Wt: 271.3 g/mol
InChI Key: OXWVXFXZDVJPMT-UHFFFAOYSA-N
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Description

5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the fluorine atom: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the thiophene ring: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce the thiophene moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH~4~) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzenesulfonamide: Similar structure but lacks the thiophene ring.

    N-(3-Methylphenyl)-2-thiophenesulfonamide: Similar structure but lacks the fluorine atom.

    5-Fluoro-N-(2-thiophenesulfonyl)aniline: Similar structure but has an aniline group instead of the methylphenyl group.

Uniqueness

5-Fluoro-N~2~-(3-methylphenyl)-2-thiophenesulfonamide is unique due to the combination of its fluorine atom, methylphenyl group, and thiophene ring. This unique structure imparts specific chemical properties, such as increased lipophilicity and potential for diverse biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10FNO2S2

Molecular Weight

271.3 g/mol

IUPAC Name

5-fluoro-N-(3-methylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H10FNO2S2/c1-8-3-2-4-9(7-8)13-17(14,15)11-6-5-10(12)16-11/h2-7,13H,1H3

InChI Key

OXWVXFXZDVJPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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